molecular formula C18H28O2 B1255013 (3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B1255013
M. Wt: 276.4 g/mol
InChI Key: CMXKUJNZWYTFJN-AAVGLBFBSA-N
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Description

(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure. It is a polycyclic compound that belongs to the class of cyclopenta[a]phenanthrenes. This compound is characterized by its multiple ring structure and the presence of hydroxyl groups at the 3rd and 17th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including cyclization and hydroxylation reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohol derivatives.

Scientific Research Applications

(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can bind to enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific stereochemistry and the presence of hydroxyl groups at strategic positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13?,14?,15?,16?,17+,18+/m1/s1

InChI Key

CMXKUJNZWYTFJN-AAVGLBFBSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C[C@@H](CCC34)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O

Synonyms

4-estren-3,17-diol
4-estren-3alpha,17beta-diol
estren

Origin of Product

United States

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